

Formulation of Cefquinome Sulfate for Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of **Cefquinome** sulfate for injection. It covers two primary formulation approaches: a sterile powder for reconstitution (achieved through lyophilization) and an oil-based suspension for intramuscular administration. The protocols provided are based on publicly available data and are intended to serve as a comprehensive guide for research and development purposes.

Formulation Overview

Cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, can be formulated as either a powder for reconstitution for intravenous or intramuscular injection, or as a ready-to-use suspension for intramuscular injection. The choice of formulation depends on the desired route of administration, stability requirements, and therapeutic application.

- Powder for Injection (Lyophilized): This formulation offers excellent long-term stability in the
 dried state. It requires reconstitution with a suitable sterile diluent, such as Sterile Water for
 Injection (WFI), prior to administration. Excipients are included to ensure the stability of the
 active pharmaceutical ingredient (API) during the lyophilization process and to provide an
 elegant, easily reconstitutable cake.
- Suspension for Injection: This formulation provides a ready-to-use product, often for intramuscular administration, which can offer sustained-release characteristics. The formulation is typically an oil-based suspension containing micronized **Cefquinome** sulfate,



a suspending agent to ensure homogeneity, and an antioxidant to prevent degradation of the oil vehicle.

Quantitative Data Presentation

The following tables summarize the quantitative compositions for representative **Cefquinome** sulfate injection formulations and the validation parameters for a typical analytical HPLC method.

Table 1: Representative Formulation Compositions

| Formulation Type | Component Concentration/Amo unt | | Function |
|---|---|------------------------------------|-------------------------------------|
| Powder for Injection (Lyophilized) | Cefquinome sulfate 500 mg/vial | | Active Pharmaceutical Ingredient |
| L-Arginine | 4g (for 10g of Cefquinome sulfate) | Solubilizer/Stabilizer | |
| Mannitol | 0.6g (for 10g of Cefquinome sulfate) | Bulking Agent/Tonicity Modifier | • |
| Sodium Hydroxide/Hydrochlori c Acid | q.s. to pH 6.5 | pH Adjuster | |
| Suspension for Injection | Cefquinome sulfate | 2.5% (w/v) | Active Pharmaceutical Ingredient |
| Vitamin E | 0.15% - 0.3% (w/v) | Antioxidant | |
| Glyceryl Monostearate | 1% - 3% (w/v) | Suspending Agent | - |
| Ethyl Oleate | q.s. to 100% | Vehicle | _ |

Table 2: HPLC Analytical Method Validation Parameters



| Parameter | Result | |
|-------------------------------|-------------------|--|
| Linearity Range | 20 - 160 μg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.44 μg/mL | |
| Limit of Quantification (LOQ) | 1.34 μg/mL | |
| Accuracy (% Recovery) | 99.10% to 101.31% | |
| Precision (%RSD) | < 2.0% | |

Experimental Protocols Preparation of Lyophilized Cefquinome Sulfate for Injection

This protocol describes the preparation of a batch of lyophilized **Cefquinome** sulfate for injection.

Materials:

- Cefquinome sulfate (sterile)
- L-Arginine
- Mannitol
- Sodium Hydroxide (0.1N)
- Hydrochloric Acid (0.1N)
- · Water for Injection (WFI), cold
- Activated Carbon
- Sterile vials and stoppers



Protocol:

- In an aseptic environment, dissolve 4g of L-arginine and 0.6g of mannitol in 100mL of cold WFI with stirring.
- Slowly add 10g of Cefquinome sulfate to the solution and continue stirring until fully dissolved.
- Adjust the pH of the solution to 6.5 using 0.1N sodium hydroxide or 0.1N hydrochloric acid.
- Add 0.1g of activated carbon to the solution and stir for 20 minutes for decolorization.
- Filter the solution through a coarse filter to remove the activated carbon.
- Aseptically filter the solution through a 0.22 μm membrane filter into a sterile container.
- Dispense the sterile solution into sterile vials.
- Partially insert sterile lyophilization stoppers onto the vials.
- Load the vials into a pre-cooled lyophilizer.
- Execute the lyophilization cycle (see Table 3 for a representative cycle).
- After completion of the cycle, fully stopper the vials under vacuum and seal.

Table 3: Representative Lyophilization Cycle for Cefquinome Sulfate Injection



| Stage | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) |
|---------------------|-----------|---------------------|---------------------|---------------------|
| Freezing | Ramp down | to -40 | Atmospheric | 2 |
| Hold | -40 | Atmospheric | 4 | |
| Primary Drying | Ramp up | to -10 | 100 | 2 |
| Hold | -10 | 100 | 20 | |
| Secondary Drying | Ramp up | to 25 | 50 | 3 |
| Hold | 25 | 50 | 10 | |

Note: This is a representative cycle and may require optimization based on the specific formulation and lyophilizer.

Preparation of Cefquinome Sulfate Suspension for Injection

This protocol details the preparation of an oil-based **Cefquinome** sulfate suspension.

Materials:

- **Cefquinome** sulfate (micronized, sterile)
- Vitamin E
- Glyceryl Monostearate
- Ethyl Oleate

Protocol:

 Sterilize the ethyl oleate by heating to 120°C and holding for 2 hours, then cool to room temperature in an aseptic environment.



- Aseptically add the required amounts of glyceryl monostearate and vitamin E to the sterile ethyl oleate and stir until dissolved.
- Aseptically add the micronized, sterile **Cefquinome** sulfate to the oil base.
- Homogenize the mixture using a high-shear mixer until a uniform suspension is achieved.
- · Aseptically fill the suspension into sterile vials.

Stability-Indicating HPLC Method for Cefquinome Sulfate

This protocol outlines a stability-indicating HPLC method for the quantification of **Cefquinome** sulfate and the detection of degradation products.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Mobile Phase: 25mM KH2PO4 buffer (pH 6.5) and Acetonitrile (80:20 v/v)
- Flow Rate: 1.0 mL/min
- · Detection Wavelength: 265 nm
- Injection Volume: 5 μL
- Column Temperature: 40°C

Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of Cefquinome sulfate reference standard in the mobile phase to obtain a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-160 µg/mL).

Sample Preparation (from formulated product):



- For Lyophilized Powder: Reconstitute the vial with a known volume of mobile phase. Further dilute with the mobile phase to bring the concentration within the linear range of the assay.
- For Suspension: Accurately transfer a known volume of the suspension to a volumetric flask.
 Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete extraction of the drug. Further dilute with the mobile phase to the target concentration.
- Filter all samples through a 0.45 μm syringe filter before injection.

Forced Degradation Studies:

- Acid Hydrolysis: Incubate a solution of Cefquinome sulfate in 0.1 M HCl.
- Base Hydrolysis: Incubate a solution of **Cefquinome** sulfate in 0.1 M NaOH.
- Oxidative Degradation: Treat a solution of **Cefquinome** sulfate with 3% H2O2.
- Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).
- Photolytic Degradation: Expose a solution of **Cefquinome** sulfate to UV light.

Analyze the stressed samples using the HPLC method to evaluate the separation of the main peak from any degradation products.

Visualizations

Experimental Workflow for Lyophilized Formulation



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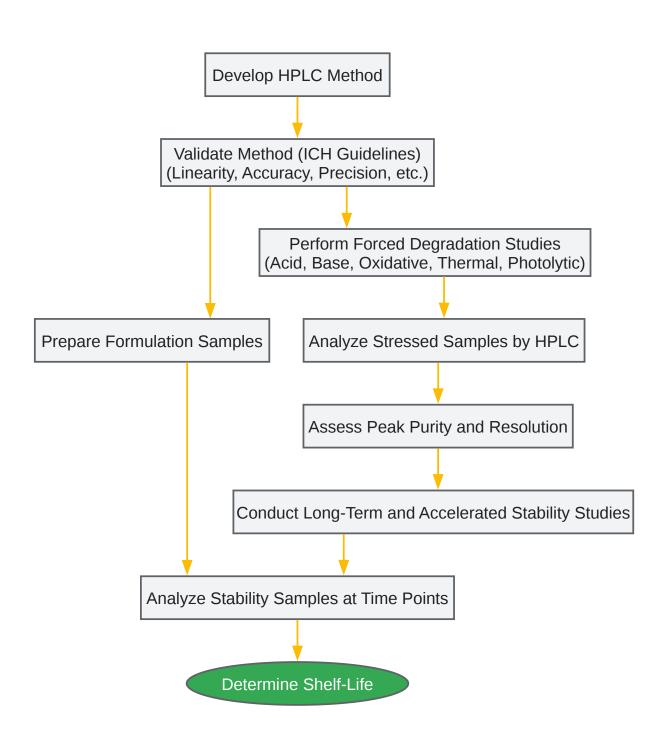


Caption: Workflow for the preparation of lyophilized **Cefquinome** sulfate for injection.

Experimental Workflow for Suspension Formulation









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